Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of 5-Bromo-2,4-dimethoxypyrimidine with other notable brominated pyrimidines, focusing on their chemical reactivity, biological activity, and applications in research and development. The information presented herein is supported by experimental data and established scientific principles to aid researchers in selecting the most suitable building blocks for their synthetic and drug discovery endeavors.
Physicochemical Properties
The substitution pattern on the pyrimidine ring significantly influences its physicochemical properties. Below is a comparison of 5-Bromo-2,4-dimethoxypyrimidine with other representative brominated pyrimidines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromo-2,4-dimethoxypyrimidine | C₆H₇BrN₂O₂ | 219.04 | 62-65 |
| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | 283-285 |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 63-66 |
| 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | 174.00 | 238-242 |
| 5-Bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.88 | 75-78 |
Chemical Reactivity: A Tale of Substituent Effects
The reactivity of the C5-bromo bond in brominated pyrimidines is intricately governed by the electronic nature of the other substituents on the ring. Understanding these effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies.
Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the pyrimidine ring through resonance and inductive effects. This generally enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.
Electron-withdrawing groups (EWGs) such as chloro (-Cl) and the pyrimidine nitrogens themselves decrease the electron density of the ring. This deactivation can make cross-coupling reactions more challenging, often requiring more forcing conditions. However, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Brominated pyrimidines are invaluable substrates for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The C5-bromo position is a common site for such transformations.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures. The reactivity of the C-Br bond is paramount for a successful coupling.
// Nodes
Start [label="Brominated Pyrimidine\n(R-Br)", fillcolor="#F1F3F4", fontcolor="#202124"];
Pd0 [label="Pd(0)L_n", fillcolor="#FBBC05", fontcolor="#202124"];
OxAdd [label="Oxidative Addition\nIntermediate\n(R-Pd(II)L_n-Br)", fillcolor="#F1F3F4", fontcolor="#202124"];
Boronic [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"];
Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"];
Transmetalation [label="Transmetalation\nIntermediate\n(R-Pd(II)L_n-Ar)", fillcolor="#F1F3F4", fontcolor="#202124"];
Product [label="Coupled Product\n(R-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Regen_Pd0 [label="Pd(0)L_n", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Start -> OxAdd [label=" "];
Pd0 -> OxAdd;
Boronic -> Transmetalation;
Base -> Transmetalation;
OxAdd -> Transmetalation [label="Transmetalation"];
Transmetalation -> Product [label="Reductive\nElimination"];
Product -> Regen_Pd0 [style=invis];
Transmetalation -> Regen_Pd0 [style=dashed];
// Invisible edges for alignment
{rank=same; Start; Boronic;}
{rank=same; OxAdd; Transmetalation;}
{rank=same; Pd0; Base;}
{rank=same; Product;}
}
.dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparative Reactivity in Suzuki Coupling:
| Brominated Pyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 85 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 95 (C4-coupling) | [3] |
Note: Direct comparative yield data for 5-Bromo-2,4-dimethoxypyrimidine under identical conditions was not available in the searched literature. The data presented is for representative brominated pyrimidines to illustrate typical reaction outcomes.
Stille Coupling: The Stille reaction offers an alternative for C-C bond formation using organostannane reagents. The reactivity trend generally follows that of the Suzuki coupling.
Heck Reaction: This reaction enables the formation of C-C bonds between the brominated pyrimidine and an alkene. The efficiency of the Heck reaction is also influenced by the electronic properties of the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, especially when substituted with additional electron-withdrawing groups, makes it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogens are particularly activated.
In compounds like 5-Bromo-2,4-dichloropyrimidine, the chloro groups are excellent leaving groups and are readily displaced by nucleophiles. The C4-chloro is generally the most reactive site for SNAr reactions. In contrast, for 5-Bromo-2,4-dimethoxypyrimidine, the methoxy groups are poor leaving groups, making SNAr at these positions difficult under standard conditions. The C5-bromo is also generally unreactive towards SNAr.
// Nodes
Substrate [label="Electron-Deficient\nBrominated Pyrimidine\n(e.g., with -Cl)", fillcolor="#F1F3F4", fontcolor="#202124"];
Nucleophile [label="Nucleophile\n(Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Meisenheimer [label="Meisenheimer Complex\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"];
Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
LeavingGroup [label="Leaving Group\n(e.g., Cl⁻)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Substrate -> Meisenheimer;
Nucleophile -> Meisenheimer [label="Attack"];
Meisenheimer -> Product [label="Loss of Leaving Group"];
Meisenheimer -> LeavingGroup [style=dashed];
// Alignment
{rank=same; Substrate; Nucleophile;}
{rank=same; Meisenheimer;}
{rank=same; Product; LeavingGroup;}
}
.dot
Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).
Biological Activity: Scaffolds for Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The introduction of a bromine atom at the C5 position provides a vector for further functionalization and can also directly contribute to the biological activity of the molecule.
Brominated pyrimidines have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The nature of the substituents at other positions on the pyrimidine ring plays a crucial role in determining the specific biological target and potency.
Anticancer Activity: Many brominated pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as kinases.
// Nodes
GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"];
Receptor [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"];
ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"];
ADP [label="ADP", fillcolor="#F1F3F4", fontcolor="#202124"];
Downstream [label="Downstream Signaling\n(e.g., Ras/Raf/MEK/ERK)", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation,\nAngiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="Brominated Pyrimidine\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
GrowthFactor -> Receptor;
Receptor -> Downstream [label="Phosphorylation"];
ATP -> Receptor;
Receptor -> ADP [style=dashed];
Downstream -> Proliferation;
Inhibitor -> Receptor [label="Inhibition", color="#EA4335", fontcolor="#EA4335"];
// Alignment
{rank=same; GrowthFactor;}
{rank=same; Receptor; ATP;}
{rank=same; Inhibitor;}
{rank=same; Downstream; ADP;}
{rank=same; Proliferation;}
}
.dot
Caption: Simplified signaling pathway showing kinase inhibition by a pyrimidine derivative.
Comparative Anticancer Activity of Brominated Pyrimidine Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dimeric Pyridinium Bromides | A549 (Lung) | 11.25 | [5] |
| Pyrazolopyrimidinones (Brominated) | U-251 MG (Glioblastoma) | < 30 | [6] |
| 6-Aryl-2-styrylquinazolin-4(3H)-ones | MCF-7 (Breast) | 0.62 - 7.72 | [7] |
| Imidazo[1,2-a]pyrimidine derivatives | MCF-7 (Breast) | 39.0 - 43.4 | [8] |
Note: This table presents IC₅₀ values for different classes of compounds containing a brominated heterocyclic core to showcase the potential of such scaffolds. A direct comparison of potency requires testing under identical experimental conditions.
Experimental Protocols
Synthesis of 5-Bromo-2,4-dimethoxypyrimidine
Materials:
Procedure:
-
To a solution of sodium methoxide in methanol in a round-bottom flask at room temperature, add a solution of 5-bromo-2,4-dichloropyrimidine in methanol dropwise.
-
Cool the reaction mixture to 10-15 °C and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with crushed ice.
-
Extract the product with dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 5-Bromo-2,4-dimethoxypyrimidine.
General Protocol for Suzuki-Miyaura Coupling of a Brominated Pyrimidine
Materials:
-
Brominated pyrimidine (e.g., 5-Bromo-2,4-dimethoxypyrimidine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the brominated pyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
5-Bromo-2,4-dimethoxypyrimidine is a versatile building block with distinct reactivity compared to other brominated pyrimidines. The presence of two electron-donating methoxy groups enhances its utility in palladium-catalyzed cross-coupling reactions at the C5-bromo position, while rendering it less susceptible to nucleophilic aromatic substitution at the C2 and C4 positions. In contrast, pyrimidines bearing electron-withdrawing groups, such as chloro-substituents, exhibit complementary reactivity, favoring SNAr reactions.
The choice of a specific brominated pyrimidine for a research project should be guided by the desired synthetic transformation and the target molecule's intended biological application. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of novel synthetic routes and drug discovery programs.
References